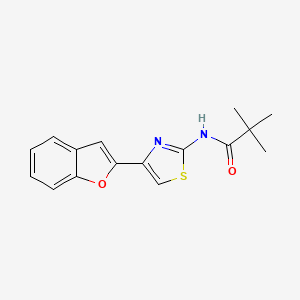

N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

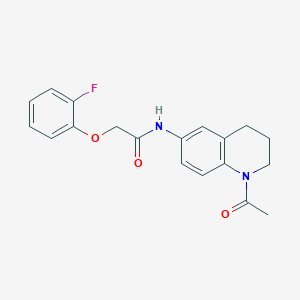

“N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” is a chemical compound that contains a benzofuran and thiazole ring. The benzofuran ring is a type of organic compound that consists of a fused benzene and furan ring . The thiazole ring is a type of organic compound that consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . These types of compounds are often used in the development of various pharmaceutical drugs due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be studied using various techniques. For example, the reaction of 2-acetylbenzofuran with bromine afforded 1-(benzofuran-2-yl)-2-bromoethanone according to a previously described method .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .Wissenschaftliche Forschungsanwendungen

- N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide has demonstrated promising anticancer potential. Researchers have investigated its effects on leukemia and renal cancer cell lines, revealing potent activity against these malignancies .

- The compound’s unique structure may contribute to its antimicrobial activity. Studies have explored its effectiveness against bacteria, fungi, or other pathogens, making it a candidate for novel antibiotics .

- Although not as potent as existing COX-1 inhibitors, N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide has shown weak inhibitory activity against cyclooxygenase-1 (COX-1). Understanding its interactions with COX enzymes could lead to further drug development .

- Researchers have determined the crystal structures of this compound using single-crystal X-ray diffraction. These studies provide valuable insights into its molecular arrangement, intermolecular interactions, and conformation .

- The one-pot reaction leading to the formation of this compound highlights its synthetic accessibility. Investigating its reactivity and optimizing the synthesis process could be of interest .

- The presence of methoxy and fluoro substituents on the phenyl rings affects the extended network within the crystals. Understanding these variations can guide crystal engineering and material science applications .

Anticancer Activity

Antimicrobial Properties

COX-1 Inhibition

Crystal Structure Elucidation

Heterocyclic Synthesis

Extended Network in Crystals

Zukünftige Richtungen

The future directions for the study of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” could involve further exploration of its biological activities. For example, it could be interesting to investigate its potential as an antimicrobial or antitumor agent . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .

Eigenschaften

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGLHLXUWQRFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)

![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)

![4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)

![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)

![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)